alpha-Amino-4,6-dipropyl-o-cresol hydrochloride
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Overview
Description
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride is a synthetic organic compound with the molecular formula C13H21NOCl It is a derivative of cresol, which is a type of phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Amino-4,6-dipropyl-o-cresol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with o-cresol, which is then subjected to alkylation to introduce propyl groups at the 4 and 6 positions.
Amination: The alkylated cresol undergoes amination to introduce an amino group at the alpha position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of o-cresol are alkylated using propyl halides under controlled conditions.
Catalytic Amination: The alkylated product is then subjected to catalytic amination using ammonia or amines.
Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The compound can undergo substitution reactions, where the amino group or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alkylated or hydroxylated derivatives.
Substitution: Various substituted cresol derivatives depending on the reagents used.
Scientific Research Applications
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of alpha-Amino-4,6-dipropyl-o-cresol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect various biochemical pathways, including oxidative stress pathways, signaling pathways, and metabolic pathways.
Comparison with Similar Compounds
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride can be compared with other similar compounds such as:
4-Amino-m-cresol hydrochloride: Similar structure but different substitution pattern.
6-Amino-o-cresol: Lacks the propyl groups present in this compound.
5-Amino-4-chloro-o-cresol: Contains a chlorine atom instead of propyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cresol derivatives.
Properties
CAS No. |
51571-14-3 |
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Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.77 g/mol |
IUPAC Name |
(2-hydroxy-3,5-dipropylphenyl)methylazanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-5-10-7-11(6-4-2)13(15)12(8-10)9-14;/h7-8,15H,3-6,9,14H2,1-2H3;1H |
InChI Key |
UIPLJEHWRUUWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C[NH3+])O)CCC.[Cl-] |
Origin of Product |
United States |
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